molecular formula C15H22N6O2S B6976551 N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine

N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine

Cat. No.: B6976551
M. Wt: 350.4 g/mol
InChI Key: KRIUUEXUJINDKL-UHFFFAOYSA-N
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Description

N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Properties

IUPAC Name

N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-2-21-13(11-18-19-21)10-16-15-7-6-14(12-17-15)24(22,23)20-8-4-3-5-9-20/h6-7,11-12H,2-5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIUUEXUJINDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CNC2=NC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The piperidine ring can be introduced via nucleophilic substitution reactions, and the sulfonyl group is often added through sulfonation reactions using reagents like sulfonyl chlorides. The final step usually involves coupling the triazole and piperidine derivatives with the pyridine ring under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The piperidine ring may interact with receptors or other proteins, modulating their function. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine
  • N-[(3-phenyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine
  • N-[(3-ethyltriazol-4-yl)methyl]-5-morpholin-1-ylsulfonylpyridin-2-amine

Uniqueness

N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring provides a versatile site for further functionalization, while the piperidine ring enhances its pharmacological potential. The sulfonyl group improves the compound’s solubility and stability, making it a valuable candidate for various applications.

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